H-Cys-lys-asn-phe-phe-trp-lys-thr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-lys-asn-phe-phe-trp-lys-thr-OH is a peptide sequence that is part of the larger somatostatin molecule. Somatostatin is a hormone that inhibits the release of several other hormones, including growth hormone and insulin . This peptide sequence is crucial for the biological activity of somatostatin, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-lys-asn-phe-phe-trp-lys-thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
H-Cys-lys-asn-phe-phe-trp-lys-thr-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Standard amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products of these reactions include various analogs of the peptide, which can have altered biological activities and stabilities .
Scientific Research Applications
H-Cys-lys-asn-phe-phe-trp-lys-thr-OH: has numerous applications in scientific research:
Mechanism of Action
The peptide H-Cys-lys-asn-phe-phe-trp-lys-thr-OH exerts its effects by binding to somatostatin receptors on target cells. This binding inhibits the release of growth hormone and other hormones by activating G-protein-coupled receptor pathways . The molecular targets include somatostatin receptor subtypes, which mediate the peptide’s inhibitory effects on hormone secretion .
Comparison with Similar Compounds
Similar Compounds
Somatostatin-14: A larger peptide that includes the sequence H-Cys-lys-asn-phe-phe-trp-lys-thr-OH and has similar inhibitory effects on hormone release.
Octreotide: A synthetic analog of somatostatin with a longer half-life and similar biological activity.
Uniqueness
This compound: is unique due to its specific sequence, which is essential for the biological activity of somatostatin. Its ability to form disulfide bonds adds to its stability and functionality .
Properties
Molecular Formula |
C52H72N12O11S |
---|---|
Molecular Weight |
1073.3 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C52H72N12O11S/c1-30(65)44(52(74)75)64-47(69)38(21-11-13-23-54)59-50(72)41(26-33-28-57-36-19-9-8-18-34(33)36)62-49(71)40(25-32-16-6-3-7-17-32)60-48(70)39(24-31-14-4-2-5-15-31)61-51(73)42(27-43(56)66)63-46(68)37(20-10-12-22-53)58-45(67)35(55)29-76/h2-9,14-19,28,30,35,37-42,44,57,65,76H,10-13,20-27,29,53-55H2,1H3,(H2,56,66)(H,58,67)(H,59,72)(H,60,70)(H,61,73)(H,62,71)(H,63,68)(H,64,69)(H,74,75)/t30-,35+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |
InChI Key |
NXKPSJBXWYFMKT-LWTFXWKPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.